Arochlor 5432

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

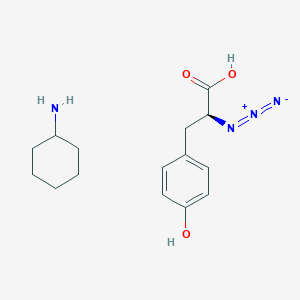

Arochlor 5432 is a type of polychlorinated terphenyl (PCT), a class of compounds that have 2-10 chlorine atoms attached to the biphenyl molecule . It is used as a reference material for environmental analysis and testing . It is typically available in solution form, with cyclohexane often used as the solvent .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple chlorine atoms attached to the biphenyl molecule . The exact structure can vary depending on the number and position of the chlorine atoms .

Physical And Chemical Properties Analysis

This compound is typically found in solution form, with cyclohexane often used as the solvent . The exact physical and chemical properties can vary depending on the specific formulation and concentration of the product .

Wissenschaftliche Forschungsanwendungen

Umweltstudien

Arochlor 5432, ein Gemisch aus polychlorierten Terphenylen (PCT), wurde in Sedimenten und verschiedenen biologischen Kompartimenten nachgewiesen, darunter Salzsumpf-Strohgras, Amerikanische Austern, rotfüßige Geigenkrabben, Kai-Krabben und Mummichogs, die aus brackigen Umgebungen gesammelt wurden {svg_1}. Dies ermöglicht es Forschern, das Vorkommen, das Schicksal und die Auswirkungen von PCTs in diesen Umgebungen zu untersuchen {svg_2}.

Bioakkumulationsforschung

Studien haben gezeigt, dass die PCT-Konzentrationen in Sedimenten und Biota mit zunehmender Entfernung stromabwärts vom PCT-Abfluss sinken {svg_3}. Dies liefert wertvolle Informationen für die Bioakkumulationsforschung, insbesondere für das Verständnis, wie diese Verbindungen von verschiedenen Organismen aufgenommen und angereichert werden {svg_4}.

Toxikologie

This compound wurde in toxikologischen Studien verwendet, um die Dosis-Wirkungs-Beziehungen von PCT-Gemischen auf die Spiegel des hepatischen Cytochrom P4501A (CYP1A) und die damit verbundene EROD-Aktivität bei Mummichogs zu untersuchen {svg_5}. Diese Arbeit stellt den ersten Bericht über die Induktion des hepatischen CYP1A durch this compound bei Teleosteern dar {svg_6}.

Risikobewertung

Das Vorhandensein von this compound an Standorten mit gefährlichen Abfällen hat Auswirkungen auf die Risikobewertung {svg_7}. Das Verständnis des Verhaltens und der Auswirkungen dieser Verbindung kann bei der Bewertung der potenziellen Risiken im Zusammenhang mit der Exposition gegenüber dieser Verbindung helfen {svg_8}.

Sanierungsstudien

Das gemeinsame Vorkommen von polychlorierten Biphenylen und Terphenylen an stillgelegten Standorten mit gefährlichen Abfällen hat sanierungsrelevante Auswirkungen {svg_9}. Studien mit this compound können Einblicke in die Wirksamkeit verschiedener Sanierungsstrategien liefern {svg_10}.

Industrielle Anwendungen

This compound wurde als Bestandteil der Hydraulikflüssigkeit Pydraul 312A identifiziert, die für Hochtemperaturanwendungen eingesetzt wird {svg_11}. Dies unterstreicht seine Rolle in industriellen Anwendungen und die Notwendigkeit weiterer Forschung zu seinen Auswirkungen und Alternativen {svg_12}.

Wirkmechanismus

Target of Action

Arochlor 5432, a mixture of polychlorinated terphenyls (PCT), has been detected in various biological compartments, suggesting that it interacts with multiple targets within these systems . One primary target of this compound is the hepatic cytochrome P4501A (CYP1A) , an enzyme involved in the metabolism of xenobiotics .

Mode of Action

This compound interacts with its targets, leading to changes in their activity. For instance, it has been reported to induce levels of hepatic CYP1A and associated EROD activity in mummichogs . This induction suggests that the effects of this compound may be mediated through Ah receptor binding .

Biochemical Pathways

The induction of hepatic CYP1A by this compound suggests that it affects the xenobiotic metabolism pathway . This pathway is responsible for the breakdown of foreign substances, including pollutants and drugs, in the body. The induction of CYP1A can lead to increased metabolism of these substances, potentially altering their effects on the body .

Pharmacokinetics

Given its detection in various biological compartments, it can be inferred that it is capable of being absorbed and distributed within organisms . Its interaction with the CYP1A enzyme suggests that it undergoes metabolic processes .

Result of Action

The induction of hepatic CYP1A by this compound can lead to changes in the metabolism of xenobiotics . This can potentially alter the effects of these substances on the body. For instance, increased metabolism can lead to faster clearance of drugs, potentially reducing their efficacy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, its concentration in sediment and biota was found to decrease with distance downstream from the PCT outfall . This suggests that the distribution of this compound in the environment can influence its bioavailability and, consequently, its effects on organisms .

Safety and Hazards

Arochlor 5432 is classified as a hazardous substance. It is highly flammable and can be harmful if swallowed or inhaled . It can also cause skin and eye irritation, and may have reproductive toxicity . Proper safety measures should be taken when handling this substance, including the use of protective gloves and respiratory protection .

Biochemische Analyse

Biochemical Properties

Arochlor 5432 plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. One of the primary interactions of this compound is with the cytochrome P450 enzyme system, particularly the CYP1A isoform. This interaction leads to the induction of hepatic cytochrome P4501A (CYP1A) and associated ethoxyresorufin-O-deethylase (EROD) activity in teleost fish and mammalian systems . The binding of this compound to the aryl hydrocarbon receptor (AhR) is a critical step in this process, as it activates the transcription of genes involved in the metabolism of xenobiotics. Additionally, this compound can interact with other proteins and receptors, potentially disrupting normal cellular functions and signaling pathways.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, it influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. The binding of this compound to the aryl hydrocarbon receptor (AhR) leads to the activation of the AhR signaling pathway, which can result in changes in the expression of genes involved in xenobiotic metabolism, oxidative stress response, and inflammation . Furthermore, this compound has been reported to lower in vitro D-glucose intestinal absorption in mice, indicating its potential impact on nutrient transport and metabolism . These cellular effects can have significant implications for overall cellular health and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of genes involved in xenobiotic metabolism. Upon binding to AhR, this compound induces the translocation of the receptor to the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT). This complex then binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation . The induction of cytochrome P4501A (CYP1A) and associated EROD activity is a key outcome of this process, highlighting the role of this compound in modulating enzyme activity and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. This compound is known for its chemical stability, which allows it to persist in the environment and biological systems for extended periods . Studies have shown that this compound can induce hepatic cytochrome P4501A (CYP1A) activity in teleost fish over time, suggesting that its effects can be sustained with prolonged exposure . Additionally, the degradation of this compound in environmental and biological samples can lead to the formation of metabolites that may have different toxicological properties . Long-term studies are essential to fully understand the temporal effects of this compound on cellular function and health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound can induce hepatic cytochrome P4501A (CYP1A) activity in teleost fish and mammals in a dose-dependent manner . Higher doses of this compound are associated with greater induction of CYP1A activity and increased EROD activity, indicating a threshold effect for these responses. At high doses, this compound can also exhibit toxic or adverse effects, including disruption of endocrine function, oxidative stress, and inflammation . These findings highlight the importance of understanding the dosage-dependent effects of this compound to assess its potential risks and benefits.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The primary metabolic pathway for this compound involves its biotransformation by the cytochrome P450 enzyme system, particularly the CYP1A isoform . This process leads to the formation of hydroxylated metabolites that can be further conjugated with glucuronic acid or sulfate for excretion. The induction of CYP1A activity by this compound is a key aspect of its metabolism, as it enhances the biotransformation and elimination of the compound from the body . Additionally, this compound can affect metabolic flux and metabolite levels by modulating the activity of enzymes involved in xenobiotic metabolism and oxidative stress response.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. This compound is highly lipophilic, allowing it to readily cross cell membranes and accumulate in lipid-rich tissues . Once inside the cell, this compound can bind to intracellular proteins, including the aryl hydrocarbon receptor (AhR), which facilitates its transport to the nucleus . The distribution of this compound within the body is also affected by its binding to plasma proteins, which can influence its bioavailability and tissue accumulation. Understanding the transport and distribution of this compound is crucial for assessing its potential impact on different tissues and organs.

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. This compound primarily localizes to the cytoplasm, where it binds to the aryl hydrocarbon receptor (AhR) and forms a complex that translocates to the nucleus . Within the nucleus, the this compound-AhR complex binds to xenobiotic response elements (XREs) in the promoter regions of target genes, leading to their transcriptional activation. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. These localization patterns are critical for understanding the molecular mechanisms underlying the effects of this compound on cellular function and health.

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis of Arochlor 5432 involves the chlorination of biphenyl in the presence of a catalyst.", "Starting Materials": [ "Biphenyl", "Chlorine gas", "Catalyst (such as iron or aluminum chloride)" ], "Reaction": [ "Biphenyl is chlorinated in the presence of a catalyst to form polychlorinated biphenyls (PCBs).", "The reaction is typically carried out at high temperatures and pressures.", "The resulting mixture of PCBs is then purified to isolate Arochlor 5432, which is a specific mixture of PCBs with a high degree of chlorination.", "The purification process may involve distillation, chromatography, or other separation techniques." ] } | |

CAS-Nummer |

63496-31-1 |

Molekularformel |

UVCB |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-azido-3-[(2-methylpropan-2-yl)oxy]butanoic acid;cyclohexanamine](/img/structure/B1165786.png)